RO5488608
Description
Properties
CAS No. |
1337920-46-3 |
|---|---|
Molecular Formula |
C23H17F3N2O4S |
Molecular Weight |
474.45 |
IUPAC Name |
3-{3-[7-methyl-2-oxo-8-(trifluoromethyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]phenyl}benzene-1-sulfonic acid |
InChI |
InChI=1S/C23H17F3N2O4S/c1-13-8-20-21(11-18(13)23(24,25)26)28-22(29)12-19(27-20)16-6-2-4-14(9-16)15-5-3-7-17(10-15)33(30,31)32/h2-11H,12H2,1H3,(H,28,29)(H,30,31,32) |
InChI Key |
FQNZBSFUVZKONP-UHFFFAOYSA-N |
SMILES |
O=S(C1=CC=CC(C2=CC=CC(C3=NC4=CC(C)=C(C(F)(F)F)C=C4NC(C3)=O)=C2)=C1)(O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RO5488608; RO 5488608; RO-5488608. |
Origin of Product |
United States |
Ro5488608: a Negative Allosteric Modulator of Group Ii Mglurs
Chemical Structure and Properties
This compound belongs to a chemical series containing a pyrazolo[1,5-a]pyrimidine (B1248293) heteronucleus. nih.gov Its chemical structure is distinct from other reported mGlu2/3 NAMs. nih.gov
Interaction with mGlu2 and mGlu3 Receptors
This compound acts as a non-competitive antagonist at the mGlu2 receptor, meaning it reduces the maximal response to an orthosteric agonist without necessarily affecting its binding affinity. nih.gov Studies have shown that this compound concentration-dependently inhibits the binding of the orthosteric agonist [³H]-LY354740 to mGlu2 receptors, leaving a residual level of specific binding. nih.gov This indicates an allosteric mechanism of action, where binding of this compound to an allosteric site influences the orthosteric site. nih.gov
Furthermore, this compound has been shown to displace the binding of a tritiated positive allosteric modulator ([³H]-PAM) at the mGlu2 receptor with high affinity (Kᵢ value of 1.9 nM). nih.gov This finding suggests that NAMs like this compound and PAMs may share overlapping binding sites within the transmembrane (TM) domain of the mGlu2 receptor. nih.gov
While characterized as an mGlu2/3 NAM, research has particularly focused on its interaction with mGlu2. nih.govnih.gov Studies have indicated no interaction or effect of this compound on other mGluR subtypes (Group I and Group III) at concentrations up to 10 µM. nih.gov
Allosteric Binding Site and Molecular Interactions
Detailed molecular investigations using site-directed mutagenesis and modeling have characterized the allosteric binding site of this compound within the transmembrane domain of the mGlu2 receptor. nih.govnih.gov Several residues in the allosteric binding pocket have been identified as crucial for the non-competitive antagonism and direct interaction with this compound. nih.govnih.gov These residues include Arg3.28, Arg3.29, Phe3.36, HisE2.52, Leu5.43, Trp6.48, Phe6.55, and Val7.43 (using GPCRdb numbering). nih.govnih.gov
Specific residues appear to play distinct roles in the interaction and selectivity. For instance, the mGlu2-specific residue HisE2.52 is likely involved in the subtype selectivity of this compound. nih.gov Residues located in the outer part of the binding pocket seem to be more important for the inhibition of orthosteric agonist binding. nih.gov
The interaction of this compound with the mGlu2 receptor involves specific molecular contacts. For example, analysis of the binding mode suggests an edge-to-face π-π interaction between Phe623 (2x56) of mGlu2 and this compound. researchgate.net Another residue, Asn735 (5x47), located near the amide nitrogen of this compound, shows a subtle effect upon mutation, consistent with a weak interaction. researchgate.netresearchgate.net In contrast, mutation of His723 (45x52) to valine (the corresponding residue in mGlu3) significantly impacts the potency of this compound, highlighting the importance of this residue for mGlu2 selectivity. researchgate.net
Research Findings and Functional Effects
Research findings demonstrate the functional effects of this compound as an mGlu2 NAM. In functional assays, such as [³⁵S]-GTPγS binding studies which measure G protein activation, this compound reduces the maximal response induced by the orthosteric agonist LY354740 in a concentration-dependent manner. nih.gov This confirms its role as a non-competitive antagonist that negatively modulates the activity of the mGlu2 receptor. nih.gov
The ability of this compound to completely displace the binding of a tritiated PAM further supports the notion of overlapping allosteric binding sites and underscores its mechanism as a NAM. nih.gov
The table below summarizes some key binding and functional data for this compound at the mGlu2 receptor:
| Assay | Ligand | Target Receptor | Result | IC₅₀/Kᵢ Value (approx.) | Citation |
| Inhibition of Orthosteric Agonist Binding | [³H]-LY354740 | rat mGlu2 | Concentration-dependent inhibition with ~20% residual binding | IC₅₀ = 2.5 ± 0.3 nM | nih.gov |
| Displacement of Allosteric Modulator | [³H]-PAM | rat mGlu2 | Complete displacement | Kᵢ = 1.9 nM | nih.gov |
| Functional Assay ([³⁵S]-GTPγS binding) | LY354740 (agonist) + this compound | rat mGlu2 | Reduction of maximal agonist response in a concentration-dependent manner | (Functional data) | nih.gov |
Note: The values presented are approximate and derived from the cited research.
These findings contribute to the understanding of how negative allosteric modulators interact with Group II mGluRs and provide insights into the structural determinants of allosteric modulation at these receptors. nih.govnih.gov
Molecular and Structural Determinants of Ro5488608 Action at Metabotropic Glutamate Receptor 2
Localization of Allosteric Binding Sites for RO5488608 in the Transmembrane Domain
The mGlu2 receptor, a class C GPCR, is characterized by a large extracellular domain that binds the endogenous agonist glutamate (B1630785) and a seven-helical transmembrane domain (TMD) responsible for G-protein coupling. spring8.or.jp While the orthosteric site is highly conserved across mGlu receptor subtypes, the allosteric pocket within the TMD is considered a superior target for developing selective drugs. spring8.or.jp
Research has firmly localized the binding site for this compound within this transmembrane domain. nih.gov Studies have demonstrated that this compound acts as a NAM by binding to an allosteric site distinct from the glutamate-binding orthosteric site. nih.gov Evidence for this comes from radioligand binding assays, where this compound was shown to potently and completely inhibit the binding of a tritiated positive allosteric modulator (PAM) to its allosteric site on the mGlu2 receptor, with a high affinity (K_i of 1.9 ± 0.3 nM). nih.gov This competitive interaction at the allosteric site leads to a concentration-dependent inhibition of orthosteric agonist binding. nih.gov The binding pocket is situated within the seven-transmembrane (7TM) helix bundle, a common location for allosteric modulators of GPCRs. researchgate.net
Identification of Critical Residues through Site-Directed Mutagenesis
Site-directed mutagenesis is a powerful technique used to identify individual amino acid residues that are crucial for protein function and ligand binding. nih.gov By systematically replacing specific amino acids in the mGlu2 receptor and observing the resulting changes in this compound's potency, researchers have mapped the key interaction points within the allosteric binding site.
The allosteric binding pocket for this compound is formed by residues from several transmembrane helices. Computational modeling, supported by mutagenesis data, indicates that residues in TM2, TM3, and TM5 are particularly important for the binding and action of this compound. researchgate.net
Key findings from these studies include:
Phenylalanine at 3x40 (Phe643): Mutation of this residue in TM3 to alanine (B10760859) (F643A) was found to have a minimal effect on this compound activity, which aligns with docking models suggesting only weak van der Waals interactions with the compound's trifluoromethyl group. researchgate.net
Asparagine at 5x47 (Asn735): This residue in TM5 is positioned near the amide nitrogen of this compound in binding models. researchgate.net However, mutating this residue to aspartate, the corresponding residue in the mGlu3 receptor, resulted in only a subtle effect on potency, suggesting a non-optimal, weak interaction. researchgate.net
Histidine at 45x52 (H723): In contrast, converting this residue to the corresponding valine found in the mGlu3 receptor (H723V) produced a significant effect on the potency of this compound, highlighting its importance as a determinant for its action. researchgate.net
These findings underscore the complex nature of the binding pocket, where specific residues across multiple helices contribute differentially to the affinity and modulatory activity of this compound.
| Mutation | Location (Helix) | Reported Effect on this compound Potency | Reference |
|---|---|---|---|
| F643A | TM3 | Subtle effect, consistent with weak interactions | researchgate.net |
| N735D | TM5 | Subtle effect, suggesting a weak interaction | researchgate.net |
| H723V | TM region | Large effect, indicating a critical role | researchgate.net |
The extracellular loops (ECLs) of GPCRs can play a significant role in ligand recognition and access to the binding pocket within the transmembrane bundle. nih.gov For instance, in some receptors, ECL2 can form a "lid" over the binding site, influencing ligand entry and affinity. nih.gov While the residues identified as critical for this compound binding are located within the transmembrane helices themselves, the conformation of the extracellular loops, particularly ECL2 which connects TM4 and TM5, could indirectly influence the shape and accessibility of the allosteric pocket. However, current research has not specifically detailed a direct binding interaction between this compound and residues within the extracellular loops of the mGlu2 receptor.
Homology Modeling and Molecular Docking Studies of this compound
In the absence of high-resolution crystal structures, homology modeling and molecular docking have been indispensable tools for visualizing the binding of allosteric modulators like this compound to the mGlu2 receptor. nih.gov These computational techniques construct a three-dimensional model of the target protein and predict the most likely binding pose and interactions of a ligand.
High-precision models of the mGlu2 receptor's 7TM domain have been generated to analyze the binding mode of this compound. researchgate.net Molecular docking simulations place this compound within the allosteric pocket, where it forms specific interactions with key residues. For example, docking studies predict an edge-to-face π-π interaction between Phe623 (located in TM2) and the aromatic system of this compound. researchgate.net These models provide a structural hypothesis for the compound's mechanism of action, which can then be tested and refined using experimental data.
| Residue | Location (Helix) | Predicted Interaction Type | Reference |
|---|---|---|---|
| Phe623 | TM2 | Edge-to-face π-π interaction | researchgate.net |
| Phe643 | TM3 | Weak van der Waals | researchgate.net |
| Asn735 | TM5 | Potential weak hydrogen bond | researchgate.net |
Before the publication of crystal structures for Class C GPCRs like mGlu2, homology models were often built using the structures of more well-characterized Class A receptors as templates. The beta-2 adrenergic receptor (β2AR) has been a widely used template in such studies due to the availability of multiple high-resolution crystal structures. nih.gov This approach, while bridging a critical knowledge gap, relies on the assumption of structural conservation in the transmembrane helical bundle across different GPCR classes. For virtual screening and initial hypothesis generation, the use of homology models, including those based on templates like β2AR, has proven to be a beneficial strategy for identifying and optimizing ligands. nih.gov
A powerful strategy in molecular pharmacology is the integration of computational modeling with experimental validation. nih.gov The predictions made by homology modeling and docking of this compound have been assessed using site-directed mutagenesis data, creating a robust, evidence-based understanding of its binding. researchgate.net
For instance, the molecular model of the mGlu2-RO5488608 complex predicted that Phe643 in TM3 had only weak interactions with the modulator. researchgate.net This computational prediction was subsequently supported by mutagenesis experiments where the F643A mutation did not significantly alter the compound's potency. researchgate.net Conversely, the large effect on potency observed with the H723V mutation confirmed the model's implication that this region of the binding pocket is a critical determinant of this compound's activity. researchgate.net This synergy between in silico modeling and wet-lab experiments is crucial for validating binding poses and accurately mapping the structural determinants of drug action.
Conformational Dynamics of mGlu2 Receptor Transmembrane Domain in the Presence of this compound
Positive allosteric modulators (PAMs) of the mGluR2, such as this compound, have been shown to directly act as agonists, capable of inducing receptor activation by rearranging the transmembrane domain (TMD) dimers, a process that can occur independently of the ligand-binding domains in the extracellular region. elifesciences.orgnih.gov This activation is not a result of altered receptor assembly, as the mGluR2 TMDs exhibit a high propensity for dimerization that is not influenced by the binding of allosteric ligands. elifesciences.orgnih.gov Instead, the binding of a PAM like this compound induces a conformational rearrangement within the pre-existing TMD dimer. elifesciences.org
Studies utilizing techniques such as fluorescence resonance energy transfer (FRET) have revealed that PAMs trigger LBD-independent conformational rearrangements between TMD dimers. nih.gov These rearrangements are correlated with the functional affinity and efficacy of the PAM, indicating a direct link between the induced conformational change and the degree of receptor activation. elifesciences.org Different PAMs can induce distinct kinetics of TMD FRET changes and receptor activation, highlighting the nuanced effects these modulators can have on the receptor's dynamic structure. elifesciences.org Molecular modeling studies have further elucidated the binding site of positive allosteric modulators within the transmembrane domain of mGluR2, providing a structural basis for their mechanism of action. nih.gov
| Research Finding | Method | Implication for this compound Action |
| PAMs directly activate mGluR2 via the TMD. elifesciences.org | Electrophysiology, Imaging Assays | This compound can activate the receptor without the need for orthosteric agonists. |
| mGluR2 TMDs have a high dimerization propensity, unaffected by allosteric drugs. elifesciences.org | Single-Molecule Subunit Counting | This compound modulates receptor function by rearranging the TMD dimer, not by inducing dimerization. |
| PAM-induced inter-TMD FRET responses correlate with functional efficacy. elifesciences.org | FRET | The degree of conformational change induced by this compound in the TMD directly relates to its potency as a modulator. |
| Different PAMs exhibit varied kinetics of TMD rearrangement and activation. elifesciences.org | FRET, Electrophysiology | The specific chemical structure of this compound dictates the precise nature and timing of the conformational changes in the mGluR2 TMD. |
Influence of Membrane Composition on mGluR2 Conformation and Ligand Interaction
The lipid environment of the cell membrane, particularly the presence of cholesterol, plays a crucial role in modulating the structure and function of G-protein coupled receptors (GPCRs), including mGluR2. digitellinc.commdpi.com
The amphipathic helix 8 (H8) of the mGluR2 receptor has been identified as a sensor for membrane cholesterol concentration. scienceopen.com Molecular dynamics simulations have demonstrated that cholesterol-rich membranes stabilize the helical structure of H8. scienceopen.com Conversely, in cholesterol-depleted membranes, H8 undergoes a disruption of its helical structure. scienceopen.com This stabilization is mediated by both direct and indirect effects of cholesterol. scienceopen.com The conformational state of H8 is significant as it can influence the intracellular epitope of the receptor, which is critical for interactions with intracellular signaling partners like G-proteins. scienceopen.com
Microsecond-scale all-atom molecular dynamics simulations have further revealed that cholesterol, particularly at a concentration of 10%, stabilizes the active state of mGluR2 by reinforcing structural integrity in key transmembrane regions, with a notable effect on transmembrane domain 7 (TM7). digitellinc.comresearchgate.net In the absence of cholesterol, the inactive receptor displays greater conformational flexibility within its transmembrane helices. digitellinc.comresearchgate.net
| Cholesterol Level | Effect on mGluR2 Helix 8 | Consequence for Receptor Conformation |
| High | Stabilization of the α-helical structure. scienceopen.com | Favors a more defined and stable intracellular domain conformation. |
| Low | Disruption of the α-helical structure. scienceopen.com | Leads to a more flexible and varied ensemble of intracellular domain conformations. |
The cholesterol-dependent conformational state of the mGluR2 receptor has significant implications for the binding and function of allosteric modulators like this compound, which target the transmembrane domain. By stabilizing specific conformations of the TMD, including helix 8 and other transmembrane helices, cholesterol can allosterically modulate the binding affinity and efficacy of ligands that bind within this region. mdpi.com
The stabilization of the active state of mGluR2 by cholesterol suggests that the presence of this lipid could potentiate the effects of positive allosteric modulators. digitellinc.comresearchgate.net A more stable active conformation could present a more favorable binding pocket for PAMs like this compound, thereby enhancing their ability to bind and exert their modulatory effects. Conversely, in a cholesterol-depleted membrane, the increased flexibility of the TMD might alter the binding site, potentially reducing the affinity or efficacy of allosteric modulators. The link between membrane cholesterol and the conformational states of H8 suggests a mechanism by which the lipid environment can fine-tune the signaling of mGluR2 in response to allosteric modulation. scienceopen.com
Preclinical Pharmacological Profile and Mechanistic Insights of Ro5488608
Allosteric Modulation of mGlu2 Receptor Function
RO5488608 exerts its effects by binding to an allosteric site on the mGlu2 receptor, distinct from the orthosteric site where the endogenous ligand glutamate (B1630785) binds. nih.govnews-medical.net This allosteric binding leads to a modulation of receptor activity. nih.govmdpi.com
As a negative allosteric modulator, this compound reduces the efficacy and/or potency of orthosteric agonists like glutamate or the selective mGlu2/3 agonist LY354740 at the mGlu2 receptor. nih.govmedchemexpress.com This non-competitive mechanism of antagonism has been demonstrated in functional assays, such as [³⁵S]-GTPγS binding studies, where this compound concentration-dependently reduced the maximal response of LY354740. nih.gov
Data from [³⁵S]-GTPγS binding studies illustrating the non-competitive antagonism by this compound:
| Agonist | This compound Concentration | Maximal Response (% of control) | IC₅₀ (nM) |
| LY354740 | 0 nM | 100 | - |
| LY354740 | Increasing | Reduced | 2.5 ± 0.3 nih.gov |
This compound has been shown to affect the binding of orthosteric agonists at the mGlu2 receptor. In equilibrium binding studies using [³H]-LY354740, this compound concentration-dependently inhibited the binding of the agonist at the orthosteric site. nih.gov This inhibition was not complete, leaving a residual specific binding of approximately 20% at the mGlu2 receptor. nih.gov This partial inhibition suggests a complex allosteric interaction where the binding of this compound influences the affinity or accessibility of the orthosteric binding site for agonists. nih.gov
Key binding data for this compound at the mGlu2 receptor:
| Ligand | Binding Site | Action | Parameter | Value (nM) | Reference |
| This compound | Allosteric | Negative | Kᵢ | 1.9 ± 0.3 | nih.gov |
| [³H]-LY354740 | Orthosteric | Agonist | IC₅₀ | 2.5 ± 0.3 | nih.gov |
| ³H-PAM | Allosteric | Positive | Kᵢ | 1.9 ± 0.3 | nih.gov |
Research indicates that negative allosteric modulators like this compound and positive allosteric modulators (PAMs) may have overlapping binding sites within the transmembrane (TM) domain of the mGlu2 receptor. nih.govresearchgate.net Studies using a tritiated PAM ([³H]-PAM) have shown that this compound can completely displace the binding of this PAM at the allosteric site with high affinity. nih.gov This suggests that this compound and certain PAMs compete for binding to the same or closely situated allosteric site. nih.gov The ability of orthosteric agonists like LY354740 and L-glutamate to increase ³H-PAM binding further supports a modulatory interaction between the orthosteric and allosteric sites when occupied by an agonist and a potentiating modulator, respectively. nih.gov
Neurotransmitter System Modulation
This compound's primary mechanism of action involves modulating the activity of the mGlu2 receptor, which plays a significant role in regulating glutamatergic neurotransmission. nih.govtocris.com
Metabotropic glutamate receptor 2 (mGlu2) is predominantly located on presynaptic terminals, where it functions as an autoreceptor to inhibit the release of glutamate. nih.govresearchgate.netwikipedia.orgopnme.com By acting as a negative allosteric modulator of mGlu2, this compound would be expected to counteract this inhibitory feedback mechanism, potentially leading to an increase in glutamate release. nih.govopnme.com Altered glutamatergic neurotransmission is implicated in various neurological and psychiatric disorders, and modulation of mGlu2 receptors is being explored as a therapeutic strategy. nih.govnews-medical.nettocris.comresearchgate.net
Metabotropic glutamate receptors, including mGlu2, are G protein-coupled receptors (GPCRs) that primarily couple to Gi/o proteins. researchgate.netnih.govbmglabtech.com Activation of Gi/o proteins typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). researchgate.netbmglabtech.com As a negative allosteric modulator, this compound inhibits the agonist-induced activation of mGlu2 receptors. nih.gov This inhibition would consequently reduce the downstream signaling cascade initiated by Gi/o protein activation, such as the inhibition of adenylyl cyclase and the subsequent decrease in cAMP levels. researchgate.netbmglabtech.comfrontiersin.org Functional studies, such as those measuring intracellular calcium release or [³⁵S]-GTPγS binding, reflect the modulation of these downstream effectors. nih.govmedchemexpress.comnih.govresearchgate.net
Neurobiological Mechanisms Investigated in Preclinical Models
Preclinical investigations into this compound have primarily centered on its interaction with metabotropic glutamate receptors (mGluRs), particularly mGlu2 and mGlu3 subtypes. wikipedia.orgnih.govnih.gov These receptors are integral to the modulation of neuronal circuits and are considered promising targets for various central nervous system disorders linked to altered glutamatergic neurotransmission. wikipedia.orgnih.gov this compound functions as a negative allosteric modulator (NAM) of mGlu2/3 receptors. wikipedia.orgnih.govnih.gov This mechanism of action allows it to modulate receptor function by binding to an allosteric site distinct from the orthosteric glutamate binding site. wikipedia.orgwikipedia.org By targeting mGlu2/3 receptors, this compound influences neurobiological processes that are critical for normal brain function and are often dysregulated in neurological and psychiatric conditions. wikipedia.orgnih.gov
Regulation of Synaptic Transmission and Excitability
Metabotropic glutamate receptors play a crucial modulatory role in the central nervous system, influencing both synaptic transmission and neuronal excitability. nih.govwikipedia.org Specifically, Group II and Group III mGluRs, which include mGlu2 and mGlu3, are predominantly located presynaptically. nih.govwikipedia.org Their activation typically leads to a reduction in neurotransmitter release, particularly glutamate. wikipedia.orgnih.gov As a negative allosteric modulator of mGlu2/3 receptors, this compound counteracts this inhibitory effect. wikipedia.org By reducing the activity of these presynaptic autoreceptors, this compound can potentially enhance glutamate release, thereby increasing excitatory synaptic transmission. wikipedia.orgnih.gov This modulation of glutamatergic signaling is a key neurobiological mechanism through which this compound exerts its effects in preclinical models. While Group I mGluRs (mGlu1 and mGlu5) are primarily postsynaptic and their activation can increase excitability, the documented primary target of this compound is the presynaptically located mGlu2/3 receptors. nih.govwikipedia.org
Roles in Presynaptic and Postsynaptic Signaling
The primary role of this compound in neurobiological signaling, based on its target profile, is predominantly presynaptic. Metabotropic glutamate receptor 2 and 3 subtypes, the main targets of this compound, are primarily localized on presynaptic terminals where they function to regulate neurotransmitter release. wikipedia.orgnih.govwikipedia.org By acting as a negative allosteric modulator at the mGlu2 receptor, this compound influences presynaptic signaling cascades that control the exocytosis of glutamate. wikipedia.org
Studies investigating the interaction of this compound with the mGlu2 receptor have characterized its binding site within the transmembrane (TM) domain. wikipedia.org This allosteric binding pocket involves specific amino acid residues crucial for the non-competitive antagonism of agonist-dependent receptor activation. wikipedia.org Key residues identified in the mGlu2 allosteric binding pocket that are critical for interaction with NAMs like this compound include Arg3.28, Arg3.29, Phe3.36, HisE2.52, Leu5.43, Trp6.48, Phe6.55, and Val7.43. wikipedia.org The residue HisE2.52 has been suggested to play a role in mGlu2 subtype selectivity. wikipedia.org
This compound has been shown to affect the binding of agonists at the orthosteric site, as well as the binding of positive allosteric modulators (PAMs), suggesting potential overlap or interaction between the binding sites for NAMs and PAMs within the mGlu2 TM domain. wikipedia.org Specifically, this compound affected [³H]-LY354740 agonist binding. wikipedia.org The interaction of this compound with the allosteric site thus modulates the receptor's response to endogenous glutamate at the presynaptic terminal, thereby impacting the amount of glutamate released into the synaptic cleft. While mGlu receptors also exist postsynaptically and influence downstream signaling pathways, the documented primary mechanism of this compound is through its action on presynaptic mGlu2/3 receptors. nih.govwikipedia.org
Here is a data table summarizing key residues involved in mGlu2 NAM binding:
| Residue (GPCRdb Numbering) | Location in mGlu2 TM Domain | Proposed Role in NAM Interaction (e.g., this compound) |
| Arg3.28 | TM3 | Crucial for non-competitive antagonism wikipedia.org |
| Arg3.29 | TM3 | Crucial for non-competitive antagonism wikipedia.org |
| Phe3.36 | TM3 | Crucial for non-competitive antagonism wikipedia.org |
| HisE2.52 | Extracellular loop 2 | Crucial for non-competitive antagonism, potentially involved in selectivity wikipedia.org |
| Leu5.43 | TM5 | Crucial for non-competitive antagonism wikipedia.org |
| Trp6.48 | TM6 | Crucial for non-competitive antagonism wikipedia.org |
| Phe6.55 | TM6 | Crucial for non-competitive antagonism wikipedia.org |
| Val7.43 | TM7 | Crucial for non-competitive antagonism wikipedia.org |
Preclinical Research Investigations into Therapeutic Potential of Ro5488608
Research in Preclinical Models of Neuropsychiatric Disorders
Neuropsychiatric disorders are often associated with dysregulation of neurotransmitter systems, including the glutamatergic system. frontiersin.orgmhanational.org Preclinical models are employed to investigate the potential of compounds like RO5488608 to modulate these systems and ameliorate disorder-specific behaviors. nih.govacnp.org
Antidepressant-like Activities in Animal Models
Animal models of depression aim to replicate certain behavioral and physiological changes observed in human depression, such as anhedonia and behavioral despair. mdpi.comwikipedia.org Commonly used tests include the forced swim test (FST) and tail suspension test (TST), which assess behavioral despair, and the sucrose (B13894) preference test, which measures anhedonia. mdpi.comwikipedia.orginnovareacademics.in While the provided search results discuss animal models for antidepressant activity in general and mention compounds like imipramine (B1671792) and fluoxetine, specific detailed findings regarding this compound's antidepressant-like activities in these models were not prominently featured in the search results. mdpi.comwikipedia.orginnovareacademics.inmpg.deresearchgate.netfrontiersin.org
Anxiolytic-like Effects in Animal Models
Exploration in Models of Schizophrenia Pathophysiology
Schizophrenia is a complex disorder with various animal models attempting to capture different aspects of its pathophysiology, including behavioral, neurochemical, and structural abnormalities. nih.govacnp.orgki.semdpi.com The glutamate (B1630785) hypothesis of schizophrenia suggests that hypofunction of NMDA receptors is involved. frontiersin.orgnih.gov Animal models using NMDA receptor antagonists like phencyclidine (PCP) or MK-801 are used to induce schizophrenia-like symptoms. nih.gov Other models involve genetic modifications or developmental disruptions. acnp.orgmdpi.com The search results indicate that animal models are crucial for studying schizophrenia and testing potential treatments. nih.govacnp.orgmdpi.comnih.gov While this compound is mentioned in the context of metabotropic glutamate receptor 2 (mGlu2) positive allosteric modulators (PAMs), which are being investigated for CNS disorders like schizophrenia, specific detailed findings on this compound's effects in animal models of schizophrenia pathophysiology were not extensively detailed in the provided snippets. researchgate.net mGlu2 receptor activation is thought to reduce excessive glutamatergic transmission, which is implicated in schizophrenia. researchgate.net
Potential in Other CNS Disorders Linked to Glutamatergic Dysregulation
Dysregulation of the glutamatergic system is implicated in a range of CNS disorders beyond depression, anxiety, and schizophrenia, including neurodegenerative diseases, stroke, and epilepsy. mednexus.orgmdpi.com Glutamate is the primary excitatory neurotransmitter, and maintaining its homeostasis is critical for normal brain function. mednexus.orgmdpi.com Excitotoxicity, caused by excessive glutamate receptor activation, can lead to neuronal damage. mednexus.orgmdpi.com Targeting ionotropic glutamate receptors (iGluRs) is a strategy being explored for neuroprotection in these conditions. mednexus.org Astrocytic glutamate transporters, such as EAAT1 and EAAT2, play a key role in clearing glutamate from the synaptic cleft, and their dysfunction is linked to several neurological disorders. mdpi.com While the search results highlight the broad involvement of glutamatergic dysfunction in various CNS disorders, specific preclinical research findings on this compound's potential in these other conditions were not detailed. mhanational.orgslideshare.netmednexus.orgmdpi.com
Neuroprotection Studies in Preclinical Disease Models (excluding human trials)
Neuroprotection research in preclinical models focuses on identifying compounds that can prevent or reduce neuronal damage and preserve neuronal function in the context of various insults or disease processes. biorxiv.orgnih.gov
Investigation in Models of Synaptic Dysfunction
Synaptic dysfunction is an early feature in many neurodegenerative diseases, including Alzheimer's disease (AD). mdpi.combiorxiv.orgnih.govaginganddisease.orgd-nb.info Impairments in synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), are observed in these conditions. biorxiv.orgnih.govd-nb.infomdpi.com Preclinical models of synaptic dysfunction often utilize animal models of neurodegenerative diseases or in vitro preparations like hippocampal slices. biorxiv.orgnih.govmdpi.com The search results discuss studies investigating compounds that can reverse deficits in synaptic plasticity in AD-like models, such as the N-Aβcore peptide which showed the ability to reverse impairment in LTP and LTD in hippocampal slices from a mouse model of AD. biorxiv.orgnih.gov This reversal correlated with the alleviation of downregulation of hippocampal AMPA-type glutamate receptors. nih.gov Glial cells, including astrocytes and microglia, also play a role in synaptic function and can contribute to synaptic dysfunction in diseases like AD. aginganddisease.org While the importance of investigating synaptic dysfunction in preclinical models is clear, specific detailed findings on this compound's effects in models of synaptic dysfunction were not provided in the search results.
Role in Modulating Cognitive Functions in Animal Models
Research into the role of this compound in modulating cognitive functions in animal models is limited in the publicly available search results. Some preclinical studies investigating mGlu2/3 NAMs, a class of compounds that includes this compound, have explored their effects in animal models relevant to neuropsychiatric disorders, which can involve cognitive deficits researchgate.net. While the broader field of metabotropic glutamate receptor modulation is an area of active research for cognitive enhancement and addressing behavioral impairments, detailed findings specifically pertaining to this compound's impact on cognitive functions are not extensively reported in the provided search results.
Impact on Learning and Memory Processes
Effects on Behavioral Deficits in Animal Models
Information regarding the specific effects of this compound on behavioral deficits in animal models is limited in the provided search results. Animal models are widely used in preclinical research to study behavioral deficits associated with various neurological and psychiatric conditions, including those relevant to cognitive impairment nih.govmdpi.commdpi.com. While this compound has been noted in the context of preclinical animal models of schizophrenia, which can exhibit behavioral deficits, detailed data on its effects on specific behavioral impairments were not found in the search results researchgate.net. The broader class of mGlu modulators is being investigated for their potential to address behavioral symptoms in various disorders nih.govresearchgate.netnih.gov.
Emerging Research Areas (Preclinical)
Emerging preclinical research areas involving compounds like this compound, particularly within the scope of metabotropic glutamate receptor modulation, include their potential in addressing central nervous system disorders. The modulation of mGlu2 and mGlu3 receptors is an area of interest for conditions such as anxiety, schizophrenia, and depression nih.govresearchgate.netnih.govresearchgate.net. While the provided search results mention this compound in relation to mGlu2 and mGlu3 receptors and potential applications in depression and schizophrenia models nih.govresearchgate.netresearchgate.netresearchgate.net, detailed information on specific emerging research areas for this compound beyond these general indications is not available. Preclinical research continues to explore the therapeutic potential of selective mGlu receptor modulators for a range of neurological and psychiatric conditions nih.govresearchgate.netnih.gov.
Synthetic Methodologies and Medicinal Chemistry Development
Synthetic Routes for RO5488608 and its Key Intermediates
While detailed, step-by-step synthetic procedures specifically for this compound are not extensively detailed in the provided search results, the context of medicinal chemistry development of mGluR modulators suggests that standard organic synthesis techniques are employed. The structure of this compound, which includes a pyrazolo[1,5-a]pyrimidine (B1248293) heteronucleus, a sulfonyl group, and substituted phenyl rings, implies a multi-step synthesis involving the construction and functionalization of these core components. nih.govguidechem.com The development of related mGlu2/3 NAMs and other mGluR modulators often involves the synthesis of focused iterative compound libraries around a central core to identify lead compounds. nih.gov Key intermediates would likely include the substituted pyrazolo[1,5-a]pyrimidine core, the biphenyl-3-sulfonic acid moiety, and the trifluoromethyl-substituted phenyl ring, which are then coupled and functionalized to yield the final product. The synthesis of a β-ketoester key intermediate has been reported in the context of developing potent mGlu2/3 NAMs, which could be relevant to the synthesis of compounds within this class. researchgate.net
Strategies for Chemical Modification and Optimization
Strategies for the chemical modification and optimization of compounds like this compound in medicinal chemistry focus on improving properties such as potency, selectivity, and pharmacokinetic characteristics. nih.govresearchgate.net For allosteric modulators of GPCRs, including mGluRs, optimization often involves designing libraries around a central core, focusing on variations of substituents at different positions. nih.gov The "flat/shallow" nature of structure-activity relationships (SAR) for many allosteric modulators necessitates this iterative approach. nih.gov Systematic fluorine substitution strategies have also been successful in identifying cores tolerant of change and improving properties. nih.gov Molecular switching, where a subtle chemical modification leads to a change in pharmacological profile (e.g., from a PAM to a NAM or a change in subtype selectivity), has been observed in the development of mGluR modulators and is a key consideration in optimization strategies. researchgate.netnews-medical.net
Approaches to Enhance Potency and Receptor Subtype Selectivity
Enhancing potency and receptor subtype selectivity is a primary goal in the development of mGluR allosteric modulators. The less conserved nature of allosteric binding sites compared to orthosteric sites across mGluR subtypes offers a significant advantage for achieving selectivity. nih.govnih.govresearchgate.net Mutagenesis studies are crucial in identifying residues within the allosteric binding pocket that are critical for the interaction with NAMs like this compound. nih.govresearchgate.net For instance, specific mutations in the transmembrane (TM) domain of mGlu2 can enhance or reduce the potency of this compound. nih.gov Residues such as M728A5.39 and V736A5.47 in TM5 have been shown to enhance the potency of this compound, while mutation at W773A6.48 in TM6 can lead to a complete attenuation of inhibition. nih.gov L732A5.43 in TM5 also significantly reduces the inhibition by this compound. nih.gov Understanding these molecular interactions through techniques like site-directed mutagenesis and homology modeling helps guide chemical modifications to improve binding affinity and selectivity for specific mGluR subtypes. nih.govresearchgate.netresearchgate.net
Research findings highlight the importance of specific residues in the mGlu2 allosteric binding pocket for the interaction with NAMs like this compound. A study identified eight residues crucial for non-competitive antagonism of agonist-dependent activation of mGlu2 and direct interaction with NAMs: Arg3.28, Arg3.29, Phe3.36, HisE2.52, Leu5.43, Trp6.48, Phe6.55, and Val7.43. nih.govresearchgate.net
Data from mutagenesis studies illustrating the effect of specific mutations on this compound potency at the mGlu2 receptor:
| Mutation | Fold Change in IC50 (vs. WT) | Effect on Potency |
| M728A5.39 | Enhanced | Increase |
| V736A5.47 | Enhanced | Increase |
| W773A6.48 | Complete attenuation | Decrease |
| L732A5.43 | Markedly reduced | Decrease |
| F780A6.55 | No change | No change |
| V798A7.43 | 5.5-fold reduction | Decrease |
Note: Data compiled from search result nih.gov. "Enhanced" indicates an increase in potency (decrease in IC50), while "reduced" indicates a decrease in potency (increase in IC50).
Methodological Considerations in Ro5488608 Research
In Vitro Assay Development and Validation
In vitro assays are fundamental for the initial characterization of RO5488608, providing controlled environments to study its interaction with target receptors and cellular responses. The development and validation of these assays are crucial for obtaining reliable and reproducible data.
Reporter Gene Assays and Receptor Binding Assays
Reporter gene assays are utilized to indirectly measure receptor activity by coupling receptor activation to the expression of a detectable reporter protein, such as luciferase or beta-galactosidase. selectscience.netcanvaxbiotech.comrevvity.comtransgenbiotech.compromega.com These assays can be designed to assess the functional consequences of this compound binding to mGlu2 receptors, such as its effect on downstream signaling pathways that influence gene transcription. Dual-reporter systems, employing two different reporter genes, can enhance assay quality by allowing for normalization of transfection efficiency or measurement of a second cellular event. revvity.comtransgenbiotech.compromega.com
Receptor binding assays directly measure the affinity and occupancy of this compound at its target receptor, mGlu2. nih.govraybiotech.comraybiotech.comnih.govgiffordbioscience.com These assays can involve using radiolabeled ligands, such as [³H]-LY354740 (an mGlu2 agonist) or a tritiated positive allosteric modulator ([³H]-PAM), to assess the ability of this compound to displace their binding. nih.govnih.govresearchgate.net Studies have shown that this compound can affect the binding of both orthosteric agonists like [³H]-LY354740 and PAMs, suggesting potential overlap or interaction between their binding sites within the mGlu2 transmembrane domain. nih.govnih.govresearchgate.net Functional binding inhibition studies with this compound have demonstrated high potency in displacing agonist binding. nih.gov
Calcium Mobilization and GTPγS Binding Assays
Calcium mobilization assays are frequently used to monitor intracellular calcium flux, a common downstream signaling event for many G protein-coupled receptors (GPCRs), including some mGlu receptors. nih.govaatbio.comsigmaaldrich.comnih.govbmglabtech.com These assays typically employ fluorescent indicators that increase in intensity upon binding to intracellular calcium, allowing for real-time measurement of receptor-mediated calcium release. aatbio.comsigmaaldrich.combmglabtech.com this compound, as a NAM of mGlu2, has been shown to antagonize agonist-induced intracellular Ca²⁺ release in cells expressing the mGlu2 receptor. nih.gov This antagonism is concentration-dependent, and the potency of this compound in inhibiting calcium release can be determined through these assays. nih.gov
GTPγS binding assays are functional assays that measure the activation of G proteins, which are coupled to GPCRs like mGlu2. guidetomalariapharmacology.orgcreative-bioarray.comrevvity.com Upon agonist activation of the receptor, the Gα subunit of the heterotrimeric G protein exchanges GDP for GTP. creative-bioarray.comrevvity.com In a GTPγS binding assay, a non-hydrolyzable analog of GTP, such as [³⁵S]GTPγS, is used. guidetomalariapharmacology.orgcreative-bioarray.com The binding of [³⁵S]GTPγS to the activated Gα subunit is measured, providing a direct readout of receptor-mediated G protein activation. creative-bioarray.com These assays can distinguish between agonists, antagonists, and inverse agonists and are used to determine the potency and efficacy of ligands. creative-bioarray.com this compound has been characterized in [³⁵S]GTPγS binding assays, which have helped confirm its non-competitive mechanism of antagonism at mGlu2, showing a reduction in the maximal response of agonists. nih.govguidetomalariapharmacology.org
Application of Animal Models in Preclinical Studies
Animal models are indispensable tools in preclinical research for evaluating the in vivo effects of compounds like this compound, assessing their pharmacokinetic and pharmacodynamic profiles, and investigating their potential efficacy in disease states. ijrpc.comnih.govfrontiersin.orgresearchgate.net
Selection and Characterization of Relevant Animal Models for Specific Disease States
The selection of appropriate animal models is critical for the translational relevance of preclinical findings. nih.govresearchgate.netnih.govharvard.edu Models are chosen based on their ability to recapitulate aspects of human diseases relevant to the potential therapeutic applications of this compound, such as neurological or psychiatric disorders where altered glutamatergic neurotransmission is implicated. nih.gov Considerations for model selection include the appropriateness of the model as an analog to the human condition, the transferability of information, genetic uniformity, existing background knowledge, cost, availability, ease of manipulation, and ethical implications. researchgate.net
Animal models can be categorized into induced or experimental models (where a condition is artificially created), spontaneous or natural models (where a disease occurs naturally), negative models (normal counterparts), and orphan models (animal diseases with no known human counterpart). researchgate.netnih.gov For studying neurological and psychiatric disorders, various rodent models, as well as non-human primates, are often utilized due to varying degrees of physiological and genetic similarity to humans. ijrpc.comharvard.edunih.gov Genetically engineered models, such as transgenic or knockout mice, can be particularly valuable for mimicking specific genetic mutations or alterations associated with human diseases. ijrpc.com
Design of Preclinical Experimental Plans for Pharmacological Characterization
Designing robust preclinical experimental plans is essential for obtaining reliable and interpretable data on the pharmacological characterization of this compound in vivo. nih.govresearchgate.netox.ac.uk Key aspects of experimental design include identifying proper efficacy models, selecting appropriate endpoints, and planning for correct statistical evaluation. nih.gov Important considerations also encompass the selection of the drug vehicle, optimization of the treatment plan, proper powering of the experiment to determine appropriate sample sizes, and randomization to minimize bias. nih.govox.ac.uk
Preclinical protocols should include detailed descriptions of animal care, procedural techniques, and postoperative care. researchgate.net The research phase involves a thorough literature review to identify the most suitable animal model and understand inconsistencies in previous research. researchgate.net Experimental plans aim to assess the in vivo effects of this compound on relevant behavioral, physiological, or biochemical endpoints that are indicative of activity in the chosen disease model. nih.gov
Ethical Considerations in Animal Research
Ethical considerations are paramount in all animal research involving this compound or any other compound. savemyexams.comforskningsetikk.nonih.govkosinmedj.orgosteology.orgnews-medical.net The use of animals in research is governed by ethical guidelines and regulations aimed at ensuring their humane treatment and minimizing suffering. savemyexams.comforskningsetikk.nonih.govkosinmedj.org A core principle guiding animal research ethics is the "3 Rs": Replacement (using alternative methods whenever possible), Reduction (using the minimum number of animals necessary), and Refinement (minimizing pain and distress). savemyexams.comforskningsetikk.nonih.govkosinmedj.org
Researchers are ethically obligated to conduct a cost/benefit analysis, ensuring that the potential benefits of the research outweigh the costs to the animals. savemyexams.comforskningsetikk.nonih.govnews-medical.net This includes considering the scientific quality and potential for relevant scientific benefits. forskningsetikk.no Proper animal care, including appropriate housing, husbandry, anesthesia, and analgesia, is essential for minimizing suffering and ensuring animal welfare. nih.govkosinmedj.org Humane endpoints should be defined and utilized to prevent unnecessary pain or distress. kosinmedj.org Ethical review committees play a crucial role in evaluating research protocols to ensure compliance with ethical guidelines and regulatory requirements. nih.gov
Advanced Computational Approaches
Advanced computational methods play a crucial role in understanding the interaction of compounds like this compound with their biological targets and in predicting their structural characteristics. Techniques such as molecular dynamics simulations and homology modeling are frequently utilized in this context.
Molecular dynamics (MD) simulation is a widely used computational technique for investigating the dynamic behavior of molecular systems over time. researchgate.netmdpi.com By simulating macromolecular biological systems, including a ligand, a receptor, and their environment, MD allows for the study of realistic ligand-receptor binding interactions. mdpi.com This approach can provide insightful dynamical structural information about the macromolecular system and offer valuable insights into the energy landscape of these interactions. mdpi.com MD simulations, often used in combination with molecular docking, are significant in drug discovery for predicting binding modes, affinities, and stability of protein-ligand systems. researchgate.netnih.gov Advancements in algorithms and computational power have made MD simulation a fundamental tool for investigating biomolecular assemblies at an atomic level. researchgate.netnih.gov Specific software tools are designed to explore the intricate interactions between ligands and receptors over time using MD trajectories, uncovering long-lasting molecular interactions and providing detailed information on binding properties and dynamics. mdpi.com Computational docking, sometimes used alongside radioligand binding and mutagenesis data, can predict a binding mode at a receptor model, such as an mGluR2 receptor model. researchgate.net MD simulations are also applied in the context of understanding the molecular determinants and mechanisms of allosteric modulation of receptors like mGluR2. researchgate.net
Homology modeling, also known as comparative modeling, is a method used to predict the three-dimensional structure of a target protein based on the experimentally determined structures of homologous proteins. mdpi.comfrontiersin.org This technique relies on the principle that proteins with similar amino acid sequences tend to have similar structures. mdpi.com Homology modeling is considered the most accurate and widely used prediction method when suitable template structures are available. mdpi.com For G protein-coupled receptors (GPCRs), such as mGluR2, homology modeling is a frequently employed technique for structure prediction, particularly given that experimental structures are not available for all receptor classes. frontiersin.orgnih.gov Homology models can provide valuable insights into receptor-ligand interactions, especially when the sequence identity between the target protein and the template structure exceeds 35%. frontiersin.org Assessing the accuracy of GPCR structural model predictions is often done through community-wide challenges like GPCR Dock competitions. frontiersin.org While homology modeling is widely used, modeling GPCRs presents challenges due to the limited availability of high-resolution crystal structures for distinct receptor classes. nih.gov Methods exist to refine homology models, such as optimizing the helical rotations of predicted models. nih.gov Homology modeling studies have been used to predict the binding modes of ligands, including the prediction that mGluR2 positive allosteric modulators (PAMs) may form a hydrogen bond with a specific residue (Asn735) in the receptor, which is indicated as critical for the binding affinity of PAMs to the allosteric pocket. researchgate.net The validation of homology models can be performed through various methods, including docking studies. researchgate.net
Biomarker Identification and Validation in Preclinical Contexts
Identifying and validating biomarkers in preclinical studies is essential for understanding the pharmacological effects of compounds like this compound and their potential therapeutic applications.
Future Directions and Unexplored Avenues in Ro5488608 Research
Elucidating Novel Mechanisms of Allosteric Modulation Beyond Known Paradigms
Allosteric modulators, such as RO5488608, bind to a site distinct from the orthosteric ligand binding site on a receptor, influencing receptor function without directly activating it. nih.govfrontiersin.org This mechanism offers advantages, including potentially greater subtype selectivity and the ability to fine-tune receptor activity in the presence of endogenous ligands. nih.govelifesciences.org While the general principles of allosteric modulation are established, the precise mechanisms by which compounds like this compound exert their effects on mGluR2, particularly as a NAM, still hold unexplored complexities. nih.govnih.gov
Future research should aim to move beyond the basic understanding of this compound as a simple NAM and delve into more nuanced aspects of its allosteric action. This could involve investigating:
Biased Allosteric Modulation: Do this compound's effects preferentially influence certain downstream signaling pathways coupled to mGluR2? Allosteric ligands can promote multiple active states of a receptor, leading to biased signaling depending on the coupled pathway. news-medical.net Understanding if this compound exhibits biased modulation is crucial for predicting its full pharmacological profile and potential therapeutic effects.
Probe Dependence: The cooperative effects of allosteric modulators can be dependent on the specific orthosteric ligand used. rsc.org Further studies are needed to fully characterize the interaction of this compound with endogenous glutamate (B1630785) and potentially other orthosteric ligands at the mGluR2, and how this interaction influences the degree and nature of allosteric modulation.
Dynamic Conformational Changes: Allosteric modulation involves conformational changes in the receptor. rsc.org Advanced techniques are needed to monitor the dynamic structural rearrangements of mGluR2 upon binding of this compound, both in isolation and in the presence of orthosteric ligands. This could reveal transient states and intermediate conformations critical for the allosteric mechanism.
Studies employing techniques like fluorescence resonance energy transfer (FRET) could provide insights into the conformational fingerprint of this compound on different domains of the mGluR2. nih.govelifesciences.org
Investigation of this compound's Effects on Receptor Heteromers (e.g., mGluR2/5-HT2A)
Metabotropic glutamate receptors, including mGluR2, are known to form both homodimers and heterodimers with other GPCRs, which can lead to unique pharmacological and functional properties distinct from the individual protomers. nih.govwikipedia.orgelifesciences.org The formation of heteromers adds another layer of complexity to receptor signaling and drug action. The interaction between mGluR2 and the serotonin (B10506) 2A receptor (5-HT2A) to form mGluR2/5-HT2A heteromers is one such example that has garnered significant interest, particularly in the context of neuropsychiatric disorders. patsnap.comnih.gov
Future research on this compound should explore its potential modulatory effects on mGluR2-containing heteromers. Key questions to address include:
Cross-Talk Modulation: Can this compound, by binding to mGluR2, allosterically influence the function of the co-assembled receptor subunit, such as 5-HT2A? This could involve modulation of orthosteric ligand binding, G protein coupling, or downstream signaling pathways of the partner receptor.
Impact on Heteromer-Specific Signaling: Are there signaling pathways or functional outcomes unique to the mGluR2/5-HT2A heteromer that are selectively modulated by this compound?
Studies have indicated that the transmembrane domain of mGluR2 is implicated in heteromerization, suggesting that allosteric modulators binding to this region, like this compound, could influence heteromer function. nih.govnih.gov Research utilizing co-expression systems and functional assays specifically designed to probe heteromeric signaling will be crucial in this area.
Exploring this compound's Modulatory Potential in Unexplored Preclinical Disease Models
While mGluR2 modulators have been investigated in preclinical models of conditions like anxiety, schizophrenia, and depression, there may be other neurological or psychiatric disorders where the role of mGluR2, and thus the potential of compounds like this compound, remains largely unexplored. nih.govwikipedia.orgpatsnap.com
Future research should expand the investigation of this compound into novel preclinical disease models where dysregulation of glutamatergic or related neurotransmitter systems, potentially involving mGluR2, is implicated. This could include models of:
Substance Use Disorders: mGluR2 modulators have shown promise in preclinical models of substance use disorders by potentially reducing excessive glutamatergic activity. patsnap.comnih.gov Further exploration of this compound's effects in models of different types of substance dependence and withdrawal could reveal new therapeutic avenues.
Neurodegenerative Diseases: Given mGluR2's role in regulating neuronal excitability and potential neuroprotective mechanisms, its modulation could be relevant in neurodegenerative conditions where excitotoxicity is implicated. patsnap.com Preclinical models of diseases like Alzheimer's or Parkinson's could be valuable for assessing this compound's potential.
Pain Management: Evidence suggests mGluR2 plays a role in modulating nociceptive signaling. patsnap.com Investigating this compound in preclinical models of inflammatory or neuropathic pain could determine if it holds promise as a non-opioid analgesic.
Well-designed preclinical studies using established animal models relevant to these conditions, incorporating behavioral, electrophysiological, and biochemical endpoints, are necessary to evaluate the therapeutic potential of this compound.
Advanced Structural Biology Approaches (e.g., Cryo-EM of this compound-bound mGlu2)
Understanding the precise molecular interactions between this compound and mGluR2 at the atomic level is fundamental to comprehending its mechanism of action and facilitating the design of improved modulators. While some structural information on mGluR2 and its complexes with other ligands exists, a high-resolution structure of this compound bound to mGluR2 is currently lacking. nih.govnih.govresearchgate.net
Advanced structural biology techniques, particularly cryo-electron microscopy (Cryo-EM), have revolutionized the study of large membrane proteins like GPCRs, including mGluRs. nih.govresearchgate.net Future research should prioritize obtaining Cryo-EM structures of mGluR2 in various states, including:
This compound-bound inactive state: This structure would reveal the precise binding site and key residues involved in the interaction of this compound with mGluR2 in its basal state. nih.gov
This compound-bound active state (in the presence of glutamate): Comparing this structure to the inactive state would provide crucial insights into how this compound influences the conformational changes associated with receptor activation by the endogenous agonist.
This compound-bound mGluR2 in complex with downstream signaling proteins (e.g., Gi protein): Structures of these more complex assemblies would shed light on how this compound affects the interaction of mGluR2 with its intracellular signaling partners. nih.govresearchgate.net
These structural studies, potentially complemented by techniques like X-ray crystallography or molecular dynamics simulations, would provide invaluable data for understanding the allosteric mechanism of this compound and guiding structure-based drug design efforts. nih.gov
Development of Advanced Preclinical Imaging Tools for Receptor Occupancy Studies
To effectively translate preclinical findings to clinical applications, it is essential to be able to measure target engagement in living subjects. For a compound like this compound, which acts on mGluR2, this involves quantifying its occupancy of the receptor in the brain. Positron Emission Tomography (PET) imaging with radiolabeled ligands is a powerful tool for this purpose. patsnap.comsnmjournals.orgsnmjournals.org
While efforts have been made to develop PET radioligands for mGluR2, the availability of highly selective and sensitive tracers, particularly for NAMs like this compound, remains an area of active research. snmjournals.orgsnmjournals.orgnih.govacs.org Future directions should focus on developing advanced preclinical imaging tools, specifically PET radioligands, for this compound and other mGluR2 NAMs. This includes:
Design and Synthesis of Novel Radioligands: Developing new chemical entities based on the structure of this compound or other related NAMs, labeled with suitable radioisotopes (e.g., 11C or 18F), that exhibit high affinity, selectivity, and brain penetrance. snmjournals.orgnih.govacs.org
Validation in Preclinical Models: Rigorously validating the newly developed radioligands in relevant preclinical species (e.g., rodents, non-human primates) to ensure specific binding to mGluR2 and appropriate pharmacokinetic properties for imaging studies. snmjournals.orgsnmjournals.orgnih.gov This involves conducting blocking studies with known mGluR2 ligands and assessing off-target binding. snmjournals.orgnih.gov
Quantitative Imaging Protocols: Establishing robust PET imaging protocols and quantitative analysis methods to accurately measure mGluR2 receptor occupancy by this compound in vivo. This would allow for the determination of pharmacokinetic/pharmacodynamic relationships and inform dose selection for future studies. snmjournals.orgsnmjournals.org
Q & A
Q. What is the mechanistic basis of RO5488608 as a negative allosteric modulator (NAM) of mGluR2, and how can this be experimentally validated?
this compound reduces agonist binding (e.g., LY354740) to mGluR2 in a concentration-dependent manner, as shown by radioligand displacement assays. Experimental validation involves:
- Concentration-response curves : Measure LY354740 binding at increasing this compound concentrations (e.g., 2–10 nM) to establish IC₅₀ values .
- Error analysis : Use error bars to quantify variability across replicates (e.g., standard deviation or SEM) .
- Control experiments : Compare results to baseline (no NAM) and positive/negative controls to confirm specificity .
Table 1 : Example data from competitive binding assays (adapted from ):
| This compound (nM) | LY354740 Binding (fmol/mg) |
|---|---|
| 0 | 15,000 ± 1,200 |
| 2 | 12,000 ± 900 |
| 10 | 5,000 ± 600 |
Q. What experimental designs are optimal for studying this compound’s allosteric modulation in vitro?
- Ligand-binding assays : Use [³H]-LY354740 with non-labeled this compound to quantify displacement .
- Functional assays : Measure intracellular cAMP or calcium levels in mGluR2-expressing cell lines pre-treated with this compound .
- Replicability : Follow protocols from validated models (e.g., mGluR2-membrane MD simulations) to ensure consistency .
Q. How should researchers address variability in this compound’s efficacy across different experimental systems?
- System validation : Confirm receptor expression levels and membrane integrity (e.g., via Western blot or fluorescence tagging) .
- Data normalization : Express results as a percentage of maximal agonist response to account for system-specific variability .
Advanced Research Questions
Q. How can molecular docking and MD simulations resolve structural determinants of this compound’s allosteric antagonism?
- Docking protocols : Use software like AutoDock Vina to predict binding poses in the mGluR2 allosteric pocket (validated against conserved residues, e.g., C3.25 and CEL2.50) .
- MD parameters : Simulate this compound-mGluR2 interactions in a lipid bilayer for ≥100 ns, analyzing hydrogen bonds, hydrophobic contacts, and conformational changes .
- Validation : Compare results with mutagenesis studies (e.g., alanine scanning of the allosteric pocket) .
Table 2 : Key interactions from docking studies (adapted from ):
| Compound | Key Residues | Interaction Type |
|---|---|---|
| This compound | Ser668, Tyr659 | Hydrogen bonding |
| This compound | Phe681, Trp773 | π-π stacking |
Q. What methodologies are recommended for analyzing contradictions in this compound’s allosteric modulation data?
- Contradiction mapping : Compare binding affinity (Kd) vs. functional efficacy (EC₅₀) across studies to identify system-specific biases .
- Meta-analysis : Pool data from independent labs using random-effects models to assess heterogeneity .
- Mechanistic probes : Use bitopic ligands or photoaffinity labeling to distinguish orthosteric vs. allosteric effects .
Q. How can researchers ensure reproducibility of this compound’s effects in translational studies?
- Data transparency : Share raw binding curves, MD simulation trajectories, and compound purity certificates (≥95% by HPLC) .
- Protocol standardization : Adopt guidelines from journals like Beilstein Journal of Organic Chemistry for experimental reporting (e.g., detailing synthetic routes and spectral data) .
Methodological Frameworks
What criteria should guide the formulation of research questions on this compound’s mechanism?
Apply the FINER framework :
- Feasible : Ensure access to mGluR2-expressing systems and validated assays .
- Novel : Focus on unresolved aspects (e.g., this compound’s effect on mGluR2 dimerization).
- Ethical : Use animal/cell models compliant with institutional guidelines .
- Relevant : Align with broader goals (e.g., developing CNS therapeutics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
